3-methyl-1H-indole;1,3,5-trinitrobenzene
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Overview
Description
3-methyl-1H-indole: and 1,3,5-trinitrobenzene are two distinct chemical compounds with unique properties and applications. 1,3,5-trinitrobenzene is a nitro compound characterized by three nitro groups attached to a benzene ring . Both compounds have significant roles in various scientific and industrial applications.
Preparation Methods
3-methyl-1H-indole: can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Other methods include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the reduction of oxindoles to indoles .
1,3,5-trinitrobenzene: is typically prepared by the nitration of benzene derivatives. The process involves the direct substitution of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid . This method requires long heating to achieve the desired product.
Chemical Reactions Analysis
3-methyl-1H-indole: undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation: Oxidation of 3-methyl-1H-indole can lead to the formation of indole-3-carboxylic acid.
Reduction: Reduction reactions can convert nitro derivatives of indole to amino derivatives.
1,3,5-trinitrobenzene: primarily undergoes:
Scientific Research Applications
3-methyl-1H-indole: has numerous applications in scientific research:
1,3,5-trinitrobenzene: is used in:
Mechanism of Action
3-methyl-1H-indole: exerts its effects through various mechanisms:
Microbial metabolism: It is produced by the metabolism of tryptophan by gut bacteria and influences intestinal homeostasis.
Receptor activation: It can activate nuclear receptors and regulate intestinal hormones.
1,3,5-trinitrobenzene: acts primarily through:
Comparison with Similar Compounds
3-methyl-1H-indole: is similar to other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1,3,5-trinitrobenzene: is comparable to other nitro compounds like:
2,4,6-trinitrotoluene (TNT): Widely used as an explosive.
1,3-dinitrobenzene: Used in the synthesis of dyes and explosives.
Properties
CAS No. |
14480-19-4 |
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Molecular Formula |
C15H12N4O6 |
Molecular Weight |
344.28 g/mol |
IUPAC Name |
3-methyl-1H-indole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H9N.C6H3N3O6/c1-7-6-10-9-5-3-2-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,10H,1H3;1-3H |
InChI Key |
FGKJLPCPQCOVDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC=CC=C12.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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